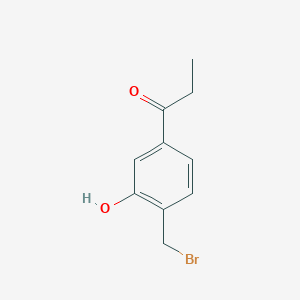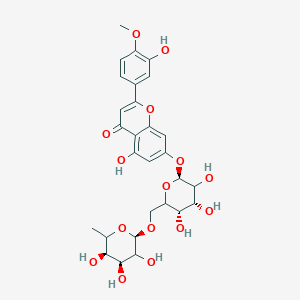
1-(2-Nitro-4-(trifluoromethylthio)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Nitro-4-(trifluoromethylthio)phenyl)propan-2-one is a chemical compound with the molecular formula C10H8F3NO3S It is characterized by the presence of a nitro group, a trifluoromethylthio group, and a propan-2-one moiety
Vorbereitungsmethoden
The synthesis of 1-(2-Nitro-4-(trifluoromethylthio)phenyl)propan-2-one typically involves the nitration of a precursor compound followed by the introduction of the trifluoromethylthio group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale nitration and subsequent functional group modifications under optimized conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
1-(2-Nitro-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and strong acids or bases.
Wissenschaftliche Forschungsanwendungen
1-(2-Nitro-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Nitro-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethylthio group can influence the compound’s lipophilicity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-(2-Nitro-4-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-(2-Nitro-4-trifluoromethyl-phenyl)-propan-2-one: Similar structure but lacks the thio group.
2-(2-Nitro-4-(trifluoromethyl)phenyl)acetic acid: Contains an acetic acid moiety instead of the propan-2-one group. These comparisons highlight the unique presence of the trifluoromethylthio group in this compound, which can significantly influence its chemical behavior and applications.
Eigenschaften
Molekularformel |
C10H8F3NO3S |
|---|---|
Molekulargewicht |
279.24 g/mol |
IUPAC-Name |
1-[2-nitro-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8F3NO3S/c1-6(15)4-7-2-3-8(18-10(11,12)13)5-9(7)14(16)17/h2-3,5H,4H2,1H3 |
InChI-Schlüssel |
YBAJYYIRJZQNRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=C(C=C(C=C1)SC(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl (1R)-1-methyl-7-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B14057668.png)
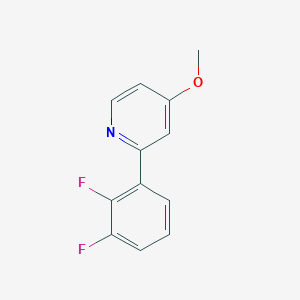
![Methyl 2-[4-[[2-(aminocarbonyl)hydrazinylidene]methyl]phenoxy]acetate](/img/structure/B14057681.png)

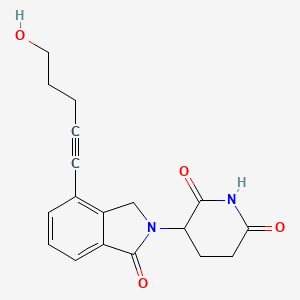
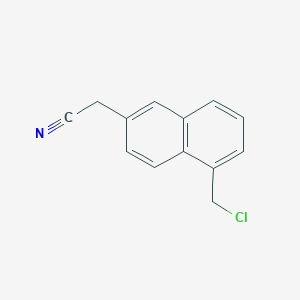
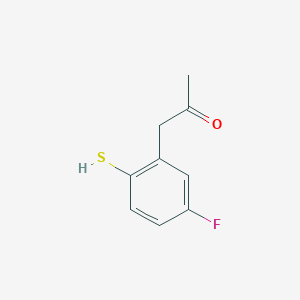
![7-Methyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B14057715.png)

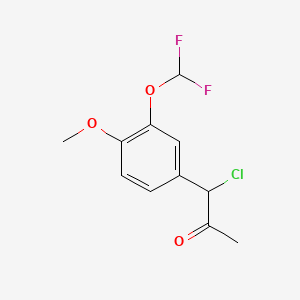
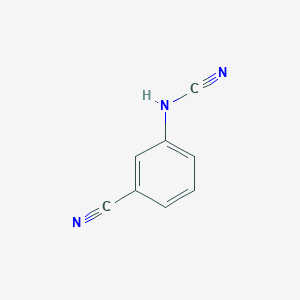
![Methyl 1-(3-bromophenyl)-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylate](/img/structure/B14057732.png)
